

Total Synthesis of Neoeuonymine: An Application Note and Protocol

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Compound of Interest

Compound Name: Neoeuonymine

Cat. No.: B1228504

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This document provides a detailed account of a proposed total synthesis of **Neoeuonymine**, a complex sesquiterpenoid alkaloid. The strategy leverages the groundbreaking first total synthesis of the structurally related natural product, euonymine, by Inoue and coworkers in 2021. This note outlines the necessary modifications to the established synthetic route to access **Neoeuonymine**, presenting detailed experimental protocols for key transformations and summarizing quantitative data in a clear, tabular format.

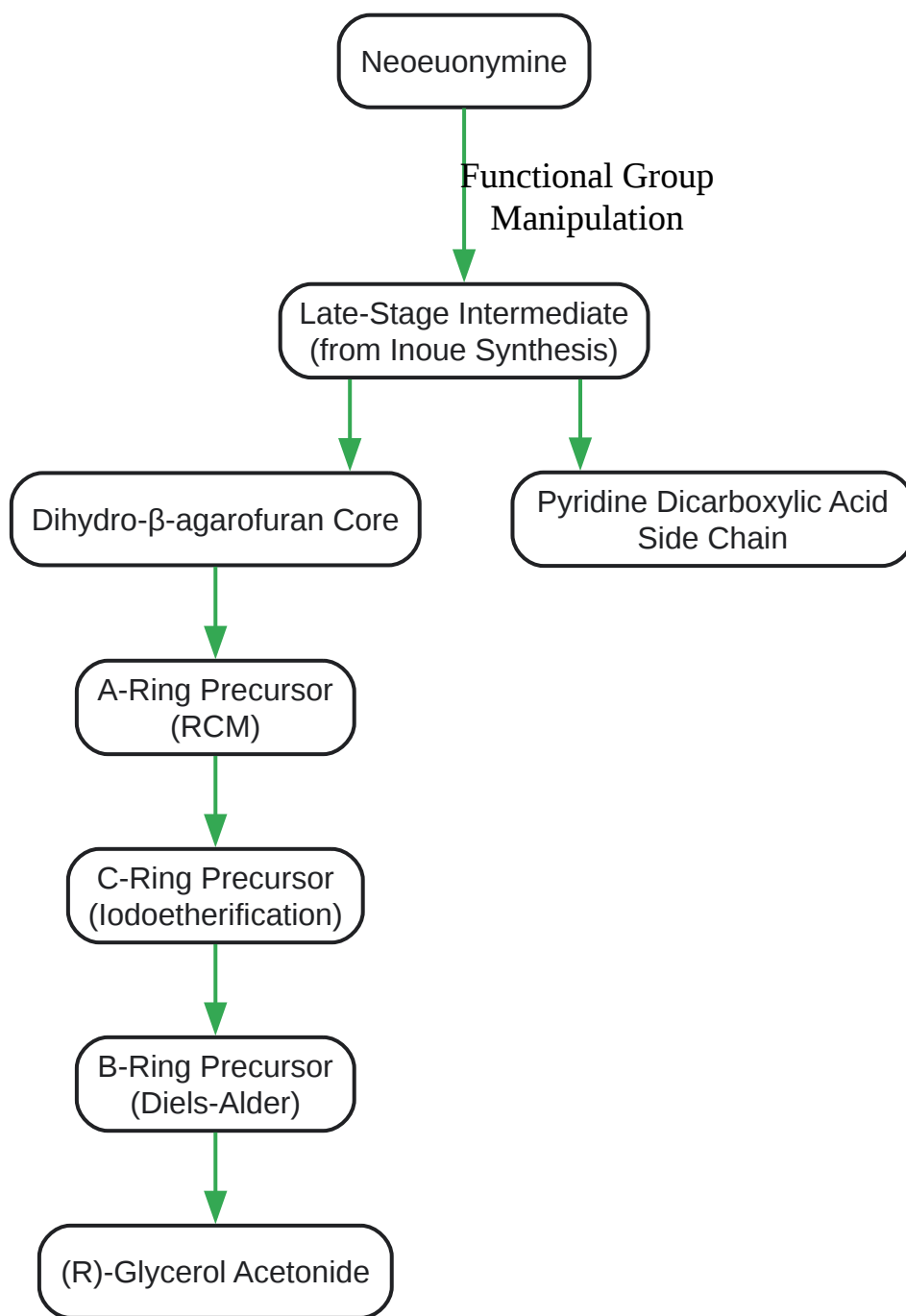
Introduction

Neoeuonymine is a member of the Celastraceae family of alkaloids, which are characterized by a highly oxygenated and stereochemically rich dihydro- β -agarofuran core. These natural products often exhibit significant biological activities, making them attractive targets for total synthesis and further investigation in drug discovery. The first and only total synthesis of a closely related compound, euonymine, was accomplished by the research group of Masayuki Inoue, providing a critical roadmap for accessing other members of this family.^{[1][2]}

This document details a proposed synthetic route to **Neoeuonymine**, identified as 8 α -acetoxy-O6-deacetyl-8-deoxo-evonine, by adapting the Inoue synthesis of euonymine. The core of this strategy involves the interception of a late-stage intermediate from the euonymine synthesis and performing a series of functional group manipulations to arrive at the target molecule.

Retrosynthetic Analysis

The retrosynthesis of **Neoeuonymine** is based on the successful strategy for euonymine. The complex macrocyclic structure is disconnected to reveal the dihydro- β -agarofuran core and the pyridine dicarboxylic acid side chain. The core structure is further simplified through a series of strategic bond disconnections, highlighting key bond formations such as a ring-closing metathesis for the A-ring, an intramolecular iodoetherification for the C-ring, and a Diels-Alder reaction for the B-ring.



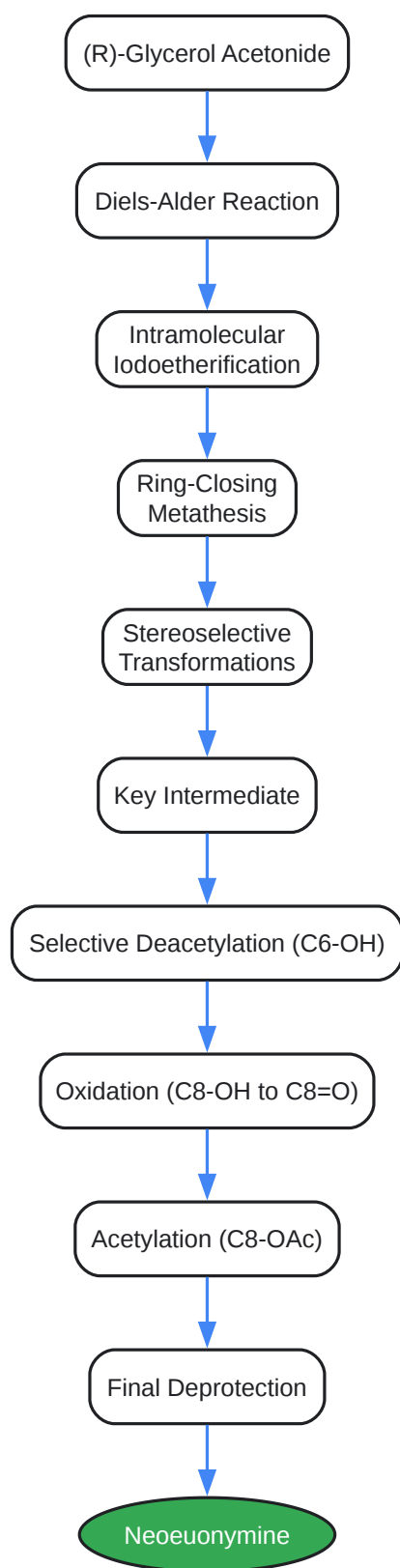
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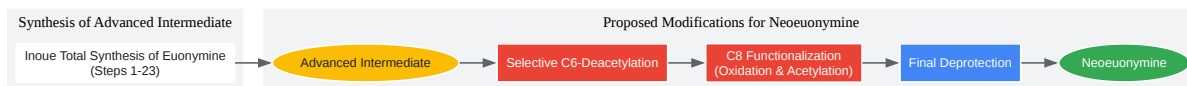
Caption: Retrosynthetic analysis of **Neoeuonymine**.

Proposed Synthetic Pathway

The proposed forward synthesis of **Neoeuonymine** follows the established route to a late-stage intermediate in the Inoue synthesis of euonymine. The key steps for the construction of

the core structure include an Et₃N-accelerated Diels-Alder reaction, an intramolecular iodoetherification, and a ring-closing olefin metathesis.^[1] Subsequent stereoselective C-C and C-O bond formations lead to a highly functionalized intermediate. At this stage, a series of protecting group manipulations and functional group transformations are proposed to convert this intermediate into **Neoeuonymine**.





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